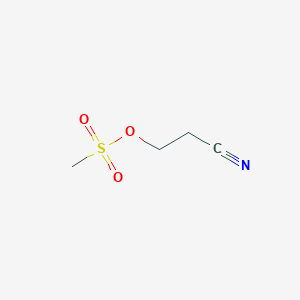

2-Cyanoethyl methanesulfonate

Beschreibung

Contextual Significance in Modern Organic Synthesis

In modern organic synthesis, 2-cyanoethyl methanesulfonate (B1217627) serves as a key reagent for cyanoethylation, the process of introducing a 3-carbon unit with a terminal cyano group (–CH2CH2CN) into a molecule. uou.ac.in This reaction is valuable because the cyano group can be subsequently transformed into other functional groups through reactions like reduction or hydrolysis, allowing for further synthetic modifications. uou.ac.in The compound's utility stems from the high reactivity conferred by the methanesulfonate group, which is an exceptional leaving group due to the effective delocalization of the negative charge across its oxygen atoms. smolecule.com

This reactivity facilitates nucleophilic substitution reactions with a variety of nucleophiles, including amines and alcohols, to yield the corresponding cyanoethylated derivatives. smolecule.com For instance, it is cited as a propionitrile (B127096) derivative suitable for the synthesis of intermediates for Remifentanil, a potent analgesic, by reacting with 4-piperidone (B1582916) monohydrate hydrochloride in the presence of a base. google.com The compound is also utilized in the synthesis of nitrile-functionalized ionic liquids. researchgate.net

The synthesis of 2-cyanoethyl methanesulfonate itself typically involves the reaction of methanesulfonic acid with an appropriate cyano-containing compound under controlled conditions. smolecule.com Its role as a synthetic intermediate is crucial in the preparation of various pharmaceuticals and agrochemicals. smolecule.com

Foundational Role in Biomolecular Chemistry

The application of this compound extends significantly into biomolecular chemistry, particularly in the synthesis and modification of nucleic acids. nih.gov The 2-cyanoethyl group serves as a widely adopted protecting group for phosphate (B84403) groups during the solid-phase synthesis of oligonucleotides (short DNA or RNA molecules). wikipedia.orglibretexts.org A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a synthetic sequence, and it can be removed later. organic-chemistry.org

In automated DNA and RNA synthesis, phosphoramidite (B1245037) monomers are used as the building blocks. The phosphate group of these phosphoramidites is protected by a 2-cyanoethyl group. nih.govnih.gov This protection is crucial for preventing unwanted side reactions during the sequential addition of nucleotides to the growing oligonucleotide chain. organic-chemistry.org After the synthesis is complete, the 2-cyanoethyl protecting group can be efficiently and cleanly removed under mild basic conditions, a process known as deprotection, which does not harm the delicate structure of the newly synthesized DNA or RNA molecule. wikipedia.orglibretexts.org

Furthermore, the cyanoethyl group is used for modifying the sugar component of nucleotides. The introduction of a 2'-O-cyanoethyl group to the ribose sugar in RNA has been shown to confer several beneficial properties. nih.govresearchgate.net This modification can enhance the stability of RNA duplexes, improve their binding affinity to complementary RNA or DNA strands, and increase their resistance to degradation by cellular enzymes called nucleases. researchgate.netrsc.org These features are highly desirable in the development of RNA-based therapeutics and diagnostic tools. nih.gov

Table of Mentioned Chemical Compounds

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyanoethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUHRRXUGMTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282525 | |

| Record name | 2-cyanoethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65885-27-0 | |

| Record name | NSC26358 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyanoethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyanoethyl Methanesulfonate and Analogous Reagents

Established Synthetic Pathways to 2-Cyanoethyl Methanesulfonate (B1217627)

The synthesis of 2-cyanoethyl methanesulfonate is primarily achieved through the reaction of an appropriate precursor with a methanesulfonyl source. One common method involves the reaction of 3-chloropropionitrile, 3-bromopropionitrile, or 3-iodopropionitrile with a source of the methanesulfonate group. google.com Another established route is the reaction of 2-cyanoethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), under anhydrous conditions to prevent hydrolysis of the highly reactive methanesulfonyl chloride.

A key application for this compound is as a cyanoethylating agent. For instance, it can be used in the synthesis of remifentanil hydrochloride intermediates, where it reacts with 4-piperidone (B1582916) monohydrate hydrochloride in the presence of a base. google.com The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the cyanoethyl group is transferred to a nucleophile.

| Reactants | Reagents/Conditions | Product |

| 3-Halopropionitrile (Cl, Br, I) | Methanesulfonate source | This compound |

| 2-Cyanoethanol | Methanesulfonyl chloride, Triethylamine (anhydrous) | This compound |

| 4-Piperidone monohydrate hydrochloride | This compound, Base | 3-(4-Oxo-piperidin-1-yl)propanenitrile |

Synthesis of 2-Cyanoethylated Phosphoramidite (B1245037) Reagents

2-Cyanoethylated phosphoramidite reagents are fundamental building blocks in the automated solid-phase synthesis of oligonucleotides. The 2-cyanoethyl group serves as a protecting group for the phosphate (B84403) backbone.

N,N-Diisopropylamino-(2-cyanoethyl)phosphoramidic chloride is a key phosphitylating agent. sigmaaldrich.com Its synthesis involves the reaction of phosphorus trichloride (B1173362) with 2-cyanoethanol and N,N-diisopropylamine. atdbio.com This reagent is instrumental in converting protected ribonucleosides and other molecules with hydroxyl groups into their corresponding phosphoramidites. sigmaaldrich.comnih.gov For example, it is used for the phosphitylation of the 3'-hydroxyl group of protected deoxynucleosides, a critical step in preparing monomers for DNA synthesis. sigmaaldrich.comnih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) in the presence of a non-nucleophilic base such as diisopropylethylamine. nih.gov

| Precursors | Product | Key Application |

| Phosphorus trichloride, 2-Cyanoethanol, N,N-Diisopropylamine | N,N-Diisopropylamino-(2-cyanoethyl)phosphoramidic chloride | Phosphitylating agent for nucleosides |

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is another widely used phosphitylating reagent, often preferred due to its increased stability compared to the corresponding chloride. chemicalbook.com A common and cost-effective synthesis is a two-step, one-pot procedure starting from 3-((dichlorophosphaneyl)oxy)propanenitrile, which is then reacted with diisopropylamine (B44863). chemicalbook.comchemicalbook.com The crude product is typically purified by vacuum distillation. chemicalbook.comchemicalbook.com An alternative route involves the treatment of phosphorus trichloride (PCl3) with diisopropylamine followed by the addition of 3-hydroxypropionitrile (B137533). researchgate.net This method has been successfully scaled up for commercial production. researchgate.net This reagent is highly effective for the automated solid-phase synthesis of DNA and RNA oligonucleotides. chemicalbook.comenamine.net

| Starting Materials | Key Intermediates | Product |

| Phosphorus trichloride, Diisopropylamine, 3-Hydroxypropionitrile | Not applicable (one-pot) | 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphorodiamidite |

| 3-((Dichlorophosphaneyl)oxy)propanenitrile, Diisopropylamine | Not applicable (one-pot) | 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphorodiamidite |

This phosphorodiamidite is used for the in situ preparation of deoxyribonucleoside phosphoramidites, which can be directly used in automated DNA synthesizers. oup.com

The large-scale synthesis of oligonucleotide therapeutics has driven significant research into the upscaling and optimization of phosphoramidite synthesis. researchgate.netacs.org For the commercial production of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, a process starting from PCl3, diisopropylamine, and 3-hydroxypropionitrile has been developed. researchgate.net Key factors for achieving high purity (>99% by ³¹P NMR) on a large scale include the use of high-purity raw materials, the identification and elimination of critical impurities, and controlled conditions for storage to ensure stability. researchgate.net

Process optimization also extends to the use of these reagents in oligonucleotide synthesis. For instance, high-efficiency liquid phase (HELP) synthesis has been explored as an alternative to solid-phase synthesis for producing large quantities of oligonucleotides. acs.orgnih.gov Furthermore, the development of new activators and coupling reagents continues to improve the efficiency of the phosphoramidite approach. acs.org

Alternative Cyanoethylation Strategies Employing Related Precursors

While the 2-cyanoethyl group is a widely used protecting group for the internucleotidic phosphate, its removal generates acrylonitrile (B1666552), a potentially problematic byproduct. nih.gov This has led to the exploration of alternative strategies. One approach involves using different protecting groups for the phosphate that can be removed under milder or orthogonal conditions. For example, the 4-[N-(2,2,2-trifluoroacetyl)amino]butyl group has been investigated as a substitute for the 2-cyanoethyl group. nih.gov

Another strategy focuses on preventing the side reaction of cyanoethylation at the nucleobase itself, which can occur during deprotection. nih.gov The use of fully protected monomer building blocks can minimize these side reactions. nih.gov

Chemical Reactivity and Mechanistic Aspects of 2 Cyanoethyl Methanesulfonate

Role of the Methanesulfonate (B1217627) Group as an Activating and Leaving Group

The reactivity of 2-cyanoethyl methanesulfonate is significantly influenced by the methanesulfonate (mesylate) group, which functions as a potent activating group and an excellent leaving group. wikipedia.orglibretexts.org Mesylate esters are frequently employed in organic synthesis to facilitate nucleophilic substitution reactions. wikipedia.org The efficacy of the mesylate anion (CH₃SO₃⁻) as a leaving group stems from its high stability, which is a result of the delocalization of the negative charge across the three oxygen atoms through resonance. wikipedia.orglibretexts.org This charge distribution means that the mesylate anion is a very weak base, and its conjugate acid, methanesulfonic acid, is a strong acid (pKa ≈ -2.5). ethernet.edu.et

In the context of this compound, the mesylate group is attached to the ethyl backbone. Its strong electron-withdrawing nature activates the adjacent carbon atom, making it highly susceptible to nucleophilic attack. When a nucleophile attacks this electrophilic carbon, the carbon-oxygen bond of the ester cleaves, and the mesylate anion departs. wikipedia.orglibretexts.org This process converts a poorly leaving hydroxyl group (if one considers the precursor, 2-hydroxypropionitrile) into a group that readily detaches, thereby enabling reactions that would otherwise be difficult. libretexts.org The general preparation of mesylate esters involves treating an alcohol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). wikipedia.org

The utility of the methanesulfonate group as a leaving group is demonstrated in various synthetic applications. For instance, it can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce the 2-cyanoethyl moiety onto other molecules. smolecule.com In one patented process for the synthesis of remifentanil precursors, this compound is listed as a suitable alkylating agent for a piperidone derivative, highlighting the lability of the mesylate group in the presence of a nitrogen nucleophile. google.com Research has also shown that secondary mesylate groups can be displaced to achieve ring closure with clean inversion of stereochemistry under mild conditions. researchgate.net Conversely, under certain basic conditions, the mesylate group can be eliminated rather than substituted. csic.es

Electrophilic and Nucleophilic Character of the 2-Cyanoethyl Moiety

The 2-cyanoethyl moiety in this compound exhibits distinct electronic characteristics that define its reactivity, primarily functioning as an electrophile. researchgate.net The defining feature of this group is the nitrile (-C≡N) function, which is strongly electron-withdrawing. This property induces a positive polarization (δ+) on the β-carbon atom of the ethyl chain, which is the carbon furthest from the nitrile group. wikipedia.orgasianpubs.org This induced electron deficiency makes the β-carbon an electrophilic center, susceptible to attack by nucleophiles. researchgate.netasianpubs.org

This electrophilic nature is the basis of cyanoethylation, a chemical process that attaches a 2-cyanoethyl group (–CH₂CH₂CN) to a nucleophilic substrate. wikipedia.org In reactions involving this compound, the compound acts as a cyanoethylating agent. A nucleophile attacks the methylene (B1212753) carbon attached to the methanesulfonate group, displacing it in a nucleophilic substitution reaction. google.com This reactivity makes it a useful intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. smolecule.comgoogle.com

While the primary role of the 2-cyanoethyl group in this context is electrophilic, the nitrile group itself possesses a lone pair of electrons on the nitrogen atom, which can exhibit nucleophilic character. However, the powerful electron-withdrawing effect of the nitrogen atom in the nitrile group and its sp-hybridization make this lone pair less available for donation compared to, for example, the nitrogen in an amine. Its nucleophilicity is generally weak and reactions involving this site typically require strong activation. The predominant reactivity pattern for the 2-cyanoethyl group in this compound is driven by the electrophilicity of the carbon backbone. asianpubs.org

Reaction Mechanisms in the Presence of Base Catalysis (e.g., De-cyanoethylation)

The 2-cyanoethyl group is widely used as a protecting group in organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides. wikipedia.org Its utility lies in its stability during the synthetic steps and its facile removal under specific, mild basic conditions. wikipedia.org The removal process is known as de-cyanoethylation and proceeds via a base-catalyzed β-elimination mechanism. wikipedia.orgglenresearch.com

The mechanism is initiated by a base (e.g., hydroxide, ammonia (B1221849), or an amine) abstracting a proton from the carbon atom alpha to the electron-withdrawing nitrile group. wikipedia.orgglenresearch.com This proton is acidic due to the stabilization of the resulting carbanion by the adjacent cyano group. The formation of this carbanion leads to a subsequent electronic rearrangement: the lone pair forms a carbon-carbon double bond, which in turn causes the cleavage of the C-O bond, expelling the protected group (e.g., a phosphate (B84403) in oligonucleotide synthesis) and releasing acrylonitrile (B1666552) (CH₂=CHCN) as a byproduct. wikipedia.orgglenresearch.com

The general reaction can be represented as: RNu-CH₂CH₂CN + B → RNu⁻ + CH₂=CHCN + BH⁺ (where RNu is the protected nucleophile and B is the base) wikipedia.org

This de-cyanoethylation is a critical step in deprotecting synthetic DNA or RNA, where the phosphate backbone is protected as a 2-cyanoethyl phosphotriester. glenresearch.com The choice of base is important; strong, non-nucleophilic bases are effective. The use of amine-containing bases like aqueous ammonia or methylamine (B109427) can also serve to quench the acrylonitrile byproduct, which is a reactive Michael acceptor. glenresearch.com This prevents potential side reactions, such as the cyanoethylation of other nucleophilic sites on the target molecule. glenresearch.com

Stability of 2-Cyanoethyl Linkages under Varied Chemical Conditions

The stability of the 2-cyanoethyl linkage is highly dependent on the pH of the chemical environment. This differential stability is the key to its function as a protecting group, particularly in fields like oligonucleotide synthesis.

Under neutral or acidic conditions, the 2-cyanoethyl ether and ester linkages are generally stable. The C-H bond alpha to the nitrile is not readily abstracted without a sufficiently strong base. The stability in acidic media is crucial for procedures such as the detritylation step in oligonucleotide synthesis, which often uses acids like dichloroacetic or trichloroacetic acid.

In contrast, the linkage is specifically designed to be labile under basic conditions. wikipedia.org The rate of cleavage is dependent on several factors, including the strength of the base, temperature, and solvent. Stronger bases will effect the β-elimination more rapidly than weaker ones. For instance, in oligonucleotide deprotection, reagents like ammonium (B1175870) hydroxide, often mixed with methylamine (AMA), are used to ensure complete and rapid removal of the cyanoethyl groups from the phosphate backbone. glenresearch.com

The acrylonitrile released during deprotection is an electrophile and can react with nucleophiles present in the mixture. glenresearch.com This can sometimes lead to unwanted side reactions, such as the transient cyanoethylation of other functional groups, which can occasionally lead to irreversible byproducts if not properly controlled. glenresearch.com The stability of the linkage can be summarized in the following table.

| Condition | Stability of 2-Cyanoethyl Linkage | Primary Mechanism/Reason | Relevant Application Context |

|---|---|---|---|

| Acidic (e.g., DCA, TFA in CH₂Cl₂) | Stable | Lack of a sufficiently strong base to initiate β-elimination. Protonation may occur on the nitrile nitrogen but does not lead to cleavage. | Detritylation step in oligonucleotide synthesis. |

| Neutral (Aqueous) | Generally Stable | Water is too weak a base to cause significant elimination at ambient temperature. | Aqueous workup and purification steps. pqri.org |

| Mild Basic (e.g., NaHCO₃) | Moderately Stable to Labile | Slow elimination may occur, rate is temperature-dependent. | Certain deprotection schemes requiring selective cleavage. |

| Strong Basic (e.g., NH₄OH, NaOH, DBU) | Labile (Unstable) | Rapid β-elimination via abstraction of the acidic α-proton. wikipedia.orgglenresearch.com | Standard deprotection of phosphate groups in oligonucleotide synthesis. glenresearch.com |

Applications of 2 Cyanoethyl Methanesulfonate in Advanced Organic and Biomolecular Synthesis

Strategic Utilization in Oligonucleotide Synthesis

The development of the phosphoramidite (B1245037) method for oligonucleotide synthesis revolutionized molecular biology by enabling rapid and inexpensive access to custom DNA and RNA sequences. wikipedia.org Central to this methodology is the use of protecting groups to prevent unwanted side reactions. The 2-cyanoethyl group has become the standard for protecting the internucleotidic phosphate (B84403) linkage during synthesis. wikipedia.orgatdbio.comnih.gov

In the phosphoramidite approach, nucleoside phosphoramidites are the monomeric building blocks. wikipedia.orgnih.gov The phosphorus atom in these reagents is in a trivalent state (P(III)) and is protected by a 2-cyanoethyl group. This protection is crucial for the stability and efficiency of the subsequent coupling reactions.

Solid-phase synthesis involves the sequential addition of protected nucleoside monomers to a growing oligonucleotide chain that is covalently attached to a solid support, such as controlled pore glass (CPG). The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected, typically by treatment with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). biotage.com

Coupling: The next protected nucleoside phosphoramidite, bearing a 2-cyanoethyl group on the phosphite (B83602) moiety, is activated (e.g., with tetrazole) and couples with the deprotected 5'-hydroxyl group of the growing chain. glenresearch.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences (n-1 impurities). biotage.com

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester (P(V)). atdbio.combiotage.com This step converts the unstable P(III) species to a stable phosphate backbone, which is protected by the 2-cyanoethyl group throughout the subsequent synthesis cycles. atdbio.combiotage.com

The 2-cyanoethyl group's stability to the acidic conditions of the detritylation step and its facile removal under basic conditions at the end of the synthesis make it an ideal phosphate protecting group for this process. wikipedia.orgatdbio.com

Table 1: Key Steps in Phosphoramidite Solid-Phase Synthesis

| Step | Reagents | Purpose |

|---|---|---|

| Detritylation | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (B109758) | Removes the 5'-DMT protecting group to free the hydroxyl for coupling. biotage.com |

| Coupling | Nucleoside Phosphoramidite, Activator (e.g., Tetrazole) | Adds the next base to the growing oligonucleotide chain. glenresearch.com |

| Capping | Acetic Anhydride, N-Methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent deletion mutations. biotage.com |

| Oxidation | Iodine, Water, Pyridine | Converts the unstable phosphite triester to a stable phosphotriester. atdbio.combiotage.com |

Upon completion of the oligonucleotide chain assembly, the final step is to remove all protecting groups and cleave the synthesized oligonucleotide from the solid support. google.com The 2-cyanoethyl groups are typically removed by treatment with a base, most commonly concentrated ammonium (B1175870) hydroxide. atdbio.combiotage.com

The removal occurs via a β-elimination mechanism. atdbio.comgoogle.com The electron-withdrawing nature of the cyano group makes the adjacent methylene (B1212753) protons highly acidic, facilitating their abstraction by the base. This leads to the elimination of the phosphate and the release of acrylonitrile (B1666552) as a volatile and reactive byproduct. atdbio.comnih.govgoogle.com While the lability of the 2-cyanoethyl group is advantageous for deprotection, the generation of acrylonitrile is a significant drawback. nih.gov Acrylonitrile is a reactive Michael acceptor that can alkylate the nucleobases of the newly synthesized oligonucleotide, with thymine (B56734) and uracil (B121893) residues being particularly susceptible at the N3 position. wikipedia.orgatdbio.comacs.org This modification results in an undesirable impurity with an added mass of 53 Da. glenresearch.com

To prevent the unwanted modification of oligonucleotides by acrylonitrile, several strategies have been developed. These methods aim to either remove the 2-cyanoethyl groups under conditions that minimize side reactions or to trap the released acrylonitrile before it can react with the nucleobases.

Two-Step Deprotection: A common strategy involves treating the support-bound oligonucleotide with a mild organic base solution before the final cleavage and deprotection with ammonium hydroxide. wikipedia.orgatdbio.com Solutions such as 10% diethylamine (B46881) in acetonitrile (B52724) or 50% triethylamine (B128534) in acetonitrile can effectively remove the 2-cyanoethyl groups while the oligonucleotide remains attached to the solid support. atdbio.comacs.org The released acrylonitrile and the deprotection solution are then washed away, preventing its presence during the subsequent high-temperature ammonia (B1221849) treatment required for nucleobase deprotection and cleavage from the support. atdbio.com

Acrylonitrile Scavengers: An alternative approach is the addition of a "scavenger" molecule to the deprotection solution. These scavengers are nucleophiles that react more readily with acrylonitrile than the nucleobases do. acs.orgresearchgate.net

Table 2: Common Acrylonitrile Scavenging Strategies

| Strategy | Reagent(s) | Mechanism | Reference(s) |

|---|---|---|---|

| Pre-Ammonolysis Treatment | 10% Diethylamine in Acetonitrile | Removes cyanoethyl groups from the support-bound oligo, allowing acrylonitrile to be washed away before final deprotection. | atdbio.comglenresearch.com |

| Pre-Ammonolysis Treatment | Triethylamine in Acetonitrile | Similar to diethylamine, removes phosphate protecting groups prior to cleavage from the support. | acs.org |

| Scavenger in Deprotection | Methylamine (B109427) (in AMA solution) | Methylamine is a better scavenger for acrylonitrile than ammonia. | glenresearch.com |

| Scavenger in Deprotection | Nitromethane | Forms a carbanion under basic conditions that effectively traps acrylonitrile. | nih.govresearchgate.net |

| Scavenger in Deprotection | Piperazine | Allows for a single-step deprotection and cleavage process by effectively scavenging acrylonitrile. | researchgate.net |

| Scavenger in Deprotection | tert-Butylamine | A hindered amine that scavenges acrylonitrile and can also cleave the cyanoethyl group. | google.com |

Beyond its role in phosphate protection, the cyanoethyl group has been used to modify the sugar moiety of nucleosides. Specifically, the introduction of a 2'-O-cyanoethyl group (-OCH2CH2CN) to ribonucleosides has been shown to confer desirable properties to RNA analogs. nih.gov These modifications can increase the thermal stability (melting temperature, Tm) of RNA-DNA or RNA-RNA duplexes and enhance resistance to nuclease degradation compared to unmodified or even 2'-O-methylated RNA. nih.govacs.orgnih.gov

The direct 2'-O-alkylation of ribonucleosides requires careful control of reaction conditions to achieve selectivity for the 2'-hydroxyl group over the other hydroxyl groups (3' and 5') and the nucleobase. An effective and widely applicable method involves the reaction of appropriately protected ribonucleoside derivatives with acrylonitrile. acs.orgnih.gov

A highly successful protocol utilizes cesium carbonate (Cs2CO3) as a base in tert-butanol (B103910) (t-BuOH) as the solvent. nih.govacs.org In this system, a ribonucleoside with its 3'- and 5'-hydroxyl groups protected (e.g., with silyl (B83357) ethers or trityl groups) is treated with acrylonitrile in the presence of Cs2CO3. This reaction proceeds in excellent yields to give the 2'-O-cyanoethylated ribonucleoside derivative. acs.orgnih.gov These modified nucleosides can then be converted into the corresponding phosphoramidite building blocks for incorporation into synthetic oligonucleotides using standard solid-phase synthesis techniques. nih.govacs.org

Synthesis of 2'-O-Cyanoethylated Nucleoside Analogs

Impact of 2'-O-Cyanoethyl Modifications on Oligonucleotide Stability and Hybridization

The introduction of modifications at the 2'-position of the ribose sugar in oligonucleotides is a key strategy for enhancing their therapeutic potential. researchgate.net The 2'-O-cyanoethyl group (‐OCH2CH2CN), in particular, has been shown to confer several advantageous properties, including increased stability, improved binding affinity to complementary nucleic acid strands, and enhanced resistance to degradation by cellular nucleases. nih.gov

The stability of a nucleic acid duplex is commonly assessed by its melting temperature (T(m)), the temperature at which half of the duplex dissociates. google.com Studies have demonstrated that incorporating 2'-O-cyanoethyl modifications significantly increases the thermal stability of RNA duplexes. acs.org For instance, a fully modified 14-mer uridine (B1682114) oligonucleotide with 2'-O-cyanoethyl groups (U(OCE)14) paired with its complementary adenosine (B11128) strand (A(OH)14) exhibited the highest T(m) value when compared to other 2'-O-modifications like methoxyethyl (OMOE) and methyl (OMe), and to the unmodified RNA duplex. acs.org This increased stability is partly attributed to the rigidity of the sugar conformation induced by the modification. acs.org Furthermore, modifications at the 5'-end of an oligonucleotide have been observed to have a more significant impact on the T(m) than those at the 3'-end, while generally not compromising sequence specificity. oup.com

Table 1: Impact of 2'-O-Modifications on the Melting Temperature (T(m)) of RNA Duplexes

| Duplex Composition | Melting Temperature (T(m)) | Change in T(m) vs. Unmodified |

| U(OH)₁₄/A(OH)₁₄ (Unmodified) | 24 °C | N/A |

| U(OMe)₁₄/A(OH)₁₄ (2'-O-Methyl) | 36 °C | +12 °C |

| U(OMOE)₁₄/A(OH)₁₄ (2'-O-Methoxyethyl) | 40 °C | +16 °C |

| U(OCE)₁₄/A(OH)₁₄ (2'-O-Cyanoethyl) | 43 °C | +19 °C |

Data sourced from a study on the thermal stability of 2′-O-modified-RNA/RNA duplexes. acs.org

Comparative Studies with Alternative Protecting Groups in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, particularly via the phosphoramidite method, a protecting group is required for the phosphate moiety to prevent undesirable side reactions. atdbio.com The 2-cyanoethyl (CE) group is a widely used phosphate protecting group, but several alternatives have been developed and studied. cdnsciencepub.comcdnsciencepub.com

A comparative study by Ogilvie et al. evaluated a series of phosphate protecting groups, including trichloroethyl (TCE), tribromoethyl, benzyl, methyl, p-chlorophenyl, nitrophenethyl, and the 2-cyanoethyl group. cdnsciencepub.comcdnsciencepub.com The study found that while the trichloroethyl and nitrophenethyl groups were the most stable, the cyanoethyl group offered specific advantages, most notably its facile removal under mild basic conditions, such as dilute ammonia, without affecting other protecting groups. cdnsciencepub.com This feature is crucial for the deprotection steps at the end of the synthesis. atdbio.com However, a potential drawback of using the cyanoethyl group is the formation of acrylonitrile as a by-product during deprotection, which can lead to the unwanted formation of cyanoethyl adducts on the nucleobases, especially thymine. atdbio.com To circumvent this, alternative protecting groups like the 4-[N-(2,2,2-trifluoroacetyl)amino]butyl group have been explored. nih.gov

Table 2: Comparison of Phosphate Protecting Groups in Oligonucleotide Synthesis

| Protecting Group | Key Characteristics | Stability/Removal Conditions |

| 2-Cyanoethyl (CE) | Offers specific advantages; widely used. cdnsciencepub.comcdnsciencepub.com | Readily eliminated by mild base (e.g., dilute NH₃). cdnsciencepub.com |

| Trichloroethyl (TCE) | Considered one of the most stable groups. cdnsciencepub.comcdnsciencepub.com | Removed with Zn/Cu in DMF. cdnsciencepub.com |

| Nitrophenethyl | Considered one of the most stable groups. cdnsciencepub.comcdnsciencepub.com | Stable to acid and mild base. cdnsciencepub.com |

| Benzyl | Subject to limitations on its utility. cdnsciencepub.comcdnsciencepub.com | Sensitive to acid hydrolysis. cdnsciencepub.com |

| Methyl | Offers specific advantages. cdnsciencepub.comcdnsciencepub.com | Removal conditions can be harsh. cdnsciencepub.com |

| p-Chlorophenyl | Subject to limitations on its utility. cdnsciencepub.comcdnsciencepub.com | Removal can be challenging. cdnsciencepub.com |

Data based on a comparative study of common phosphate protecting groups. cdnsciencepub.comcdnsciencepub.com

Diverse Synthetic Transformations Beyond Nucleic Acid Chemistry

The utility of 2-Cyanoethyl methanesulfonate (B1217627) extends beyond oligonucleotide chemistry into broader applications in organic synthesis, where it functions as a potent cyanoethylating agent. Its methanesulfonate moiety serves as an efficient leaving group in nucleophilic substitution reactions, enabling the introduction of the cyanoethyl functional group onto a variety of molecular scaffolds.

2-Cyanoethyl methanesulfonate is a key intermediate in the synthesis of Remifentanil, a potent, ultra-short-acting synthetic opioid analgesic of the 4-anilidopiperidine class. google.comdrugbank.com In patented synthetic routes for Remifentanil Hydrochloride, this compound is listed as a propionitrile (B127096) derivative used as an alkylating agent. google.comgoogleapis.comgoogleapis.com It serves to introduce a cyano-containing side chain onto a piperidine (B6355638) precursor. This transformation is a critical step in building the complex molecular architecture of the final active pharmaceutical ingredient. google.com

Recent research has highlighted an efficient, transition-metal-free method for synthesizing α-aminonitriles through the nucleophilic substitution of α-cyanohydrin methanesulfonates. sioc-journal.cnsciprofiles.com α-Aminonitriles are valuable synthetic intermediates, serving as precursors for α-amino acids and 1,2-diamines. thieme-connect.de In this strategy, the methanesulfonate of an α-cyanohydrin is displaced by a nucleophile, such as an aromatic amine. sioc-journal.cn The process is noted for its use of inexpensive and readily available starting materials, broad substrate scope, excellent functional group compatibility, and mild reaction conditions. sioc-journal.cnsciprofiles.com This methodology is also applicable to more sterically hindered quaternary α-cyanohydrin methanesulfonates and a variety of nitrogen nucleophiles, allowing for the straightforward generation of diverse α-aminonitrile derivatives. sioc-journal.cn

Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals and biologically active molecules. mdpi.com The functionalization of these heterocycles is a key aspect of medicinal chemistry. This compound can be employed as a versatile alkylating agent to introduce a cyanoethyl side chain onto a nitrogen-containing heterocycle.

In this synthetic approach, a nucleophilic nitrogen atom within a heterocyclic ring attacks the electrophilic carbon of this compound, displacing the stable methanesulfonate leaving group. This reaction results in the formation of an N-cyanoethylated heterocyclic derivative. The general utility of methanesulfonates as alkylating agents in C-N bond-forming reactions is well-established. google.comresearchgate.net This method provides a direct route to cyanoethyl-functionalized heterocycles, which can serve as versatile intermediates for further synthetic transformations. thieme-connect.de

Synthesis and Academic Exploration of Derivatives and Analogues of 2 Cyanoethyl Methanesulfonate

Design and Synthesis of Novel Cyanoethylated Compounds

The design and synthesis of new cyanoethylated compounds often utilize 2-cyanoethyl methanesulfonate (B1217627) as a key starting material due to the excellent leaving group properties of the methanesulfonate moiety. This facilitates nucleophilic substitution reactions, allowing for the introduction of the cyanoethyl group onto a wide range of substrates.

A general method for the cyanoethylation of nucleophiles involves their reaction with 2-cyanoethyl methanesulfonate. For instance, amines and alcohols can be readily cyanoethylated to form the corresponding cyanoethyl amines and ethers. smolecule.com The versatility of this reaction is demonstrated in the synthesis of intermediates for pharmaceuticals, such as remifentanil hydrochloride, where this compound is listed as a suitable propionitrile (B127096) derivative for the cyanoethylation of a piperidine (B6355638) derivative. google.com

The introduction of a 2'-O-cyanoethyl group into RNA has been shown to significantly increase its resistance to nuclease degradation. researchgate.net This highlights the importance of cyanoethylation in modifying biomolecules to enhance their stability and biological activity. The synthesis of these modified ribonucleosides can be achieved through various methods, often involving the protection of other functional groups followed by the specific cyanoethylation of the 2'-hydroxyl group.

Furthermore, the cyanoethyl group can be incorporated into more complex molecular architectures. For example, novel P2X7 antagonists, which are of interest for treating neuro-inflammation, have been synthesized. nih.gov The synthetic schemes for these compounds involve multiple steps, including the formation of amide bonds and other functional group transformations, where a cyanoethyl-containing building block could be introduced.

The following table summarizes some examples of novel cyanoethylated compounds and the synthetic strategies employed.

Table 1: Synthesis of Novel Cyanoethylated Compounds

| Compound Class | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Cyanoethyl amines/ethers | Nucleophilic substitution | This compound, Amine/Alcohol | smolecule.com |

| Remifentanil intermediate | Cyanoethylation of a piperidine derivative | This compound, Piperidine derivative, Base | google.com |

| 2'-O-Cyanoethylated RNA | Modification of ribonucleosides | Cyanoethylating agent, Protected ribonucleoside | researchgate.net |

| P2X7 Antagonists | Multi-step synthesis | Cyanoethyl-containing building blocks, Various reagents | nih.gov |

| Nitrile-functionalized imidazolium (B1220033) salts | N-alkylation of imidazole | Chloroacetonitrile, Trimethylsilylimidazole | researchgate.net |

Preparation and Characterization of Methanesulfonate Analogues

The preparation of analogues of this compound often involves the modification of either the alkyl chain or the sulfonate group. These analogues are synthesized to explore the impact of structural changes on the compound's reactivity and physical properties.

A common method for synthesizing methanesulfonate esters is the reaction of an alcohol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). This method can be adapted to produce a variety of methanesulfonate analogues by simply changing the alcohol starting material. For instance, the synthesis of 2-cyano-2,2-dimethylethyl methanesulfonate follows this general procedure.

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are routinely employed. For example, in the synthesis of distamycin A analogues containing a methanesulfonate group, IR spectroscopy was used for characterization. najah.edu

Furthermore, the synthesis of mixed-anionic methanesulfonate salts, such as Na₅(SO₃CH₃)₄(X) where X can be BF₄⁻, ClO₄⁻, PF₆⁻, or I⁻, demonstrates another approach to creating methanesulfonate analogues. rsc.org These compounds are synthesized through anionic site-substitution and have been characterized by single-crystal X-ray diffraction. rsc.org The intercalation of methanesulfonate and ethanesulfonate (B1225610) into layered double hydroxides (LDHs) also represents a method for preparing novel materials with methanesulfonate moieties, which were characterized using X-ray diffraction and thermal analysis. scirp.org

The table below provides examples of methanesulfonate analogues and the methods used for their preparation and characterization.

Table 2: Preparation and Characterization of Methanesulfonate Analogues

| Analogue | Preparation Method | Characterization Techniques | Reference |

|---|---|---|---|

| 2-Cyano-2,2-dimethylethyl methanesulfonate | Reaction of 2-cyano-2,2-dimethylethanol with methanesulfonyl chloride | Not specified in the provided text | |

| Distamycin A analogues | Multi-step synthesis involving the introduction of a methanesulfonate group | IR Spectroscopy | najah.edu |

| Mixed-anionic sodium methanesulfonate salts | Anionic site-substitution | Single-crystal X-ray diffraction, Optical and Thermal Analysis | rsc.org |

| Methanesulfonate-intercalated LDHs | Anion exchange | X-ray diffraction, TGA/DTA-MS | scirp.org |

| α-Aminonitriles | Nucleophilic substitution of α-cyanohydrin methanesulfonates | Not specified in the provided text | sioc-journal.cn |

Structure-Property Relationship Studies in Modified Systems

Understanding the relationship between the chemical structure of a compound and its physical and chemical properties is a fundamental aspect of chemical science. mdpi.comscribd.com For derivatives and analogues of this compound, these studies are crucial for designing molecules with specific functionalities.

The introduction of a cyanoethyl group can significantly influence the properties of a molecule. For instance, the nitrile group is known to affect the polarity and reactivity of the compound. The methanesulfonate group, being an excellent leaving group, imparts high reactivity towards nucleophilic substitution. The interplay between the cyanoethyl group and the methanesulfonate group, as well as modifications to these moieties, can lead to a wide range of properties.

Studies on complex coacervates, which are phase-separated liquid droplets, have shown that their ability to penetrate cell membranes is dependent on physical properties like the ζ-potential and the partitioning coefficient of lipids into the coacervate. nih.gov These properties are directly linked to the molecular structure of the components of the coacervate. Similarly, in the design of novel materials like additively manufactured lattice structures, the correlation between the microstructure and the mechanical behavior is a key area of research. rochester.edu

In layered materials, such as BaMn₂Sb₂ and Ba₂Mn₃Sb₂O₂, the structural arrangement of different layers has a profound impact on their electronic, thermal, and magnetic properties. arxiv.org This highlights how subtle changes in the crystal structure can lead to significant differences in the macroscopic properties of a material.

While direct structure-property relationship studies on a wide range of this compound derivatives are not extensively detailed in the provided search results, the general principles from related fields underscore the importance of such investigations.

Development of Ionic Liquids Incorporating 2-Cyanoethyl and Methanesulfonate Moieties

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low volatility, high thermal stability, and wide electrochemical windows. researchgate.netrsc.orgnih.govissp.ac.ru The properties of ILs can be fine-tuned by modifying the structure of the cation and/or the anion. researchgate.net

The incorporation of the 2-cyanoethyl group into the cation and the methanesulfonate group as the anion are strategies to develop novel ILs with specific properties. The nitrile functionality can enhance the solvent properties of the IL and can also be used for further chemical modifications. researchgate.net The methanesulfonate anion is a cost-effective alternative to other common IL anions like bis(trifluoromethanesulfonyl)amide (TFSA) and hexafluorophosphate (B91526) (PF₆⁻). researchgate.netrsc.org

A number of nitrile-functionalized ionic liquids have been synthesized and characterized. For example, 1-butyl-1-(2-cyano-ethyl)-azepanium methanesulfonate is a nitrile-functionalized IL that has been prepared and studied. researchgate.net The synthesis of such ILs typically involves a multi-step process, and their thermal stability, melting point, and glass transition temperature are key properties that are determined. researchgate.net

The combination of N-methyl-N-alkylpyrrolidinium or quaternary ammonium (B1175870) cations with the methanesulfonate anion has led to the development of novel, low-cost ionic liquids. researchgate.netrsc.org Some of these salts are liquid at or below room temperature and exhibit good thermal stability and electrochemical potential windows. researchgate.netrsc.org

The following table presents some examples of ionic liquids that incorporate either the cyanoethyl or the methanesulfonate moiety.

Table 3: Ionic Liquids with Cyanoethyl and Methanesulfonate Moieties

| Cation | Anion | Key Features | Reference |

|---|---|---|---|

| 1-Butyl-1-(2-cyano-ethyl)-azepanium | Methanesulfonate | Nitrile-functionalized, good thermal stability | researchgate.net |

| N-methyl-N-alkylpyrrolidinium | Methanesulfonate | Low-cost, some are room temperature ILs | researchgate.netrsc.org |

| Quaternary ammonium | Methanesulfonate | Low-cost, stable to beyond 100 °C | researchgate.netrsc.org |

| Nitrile-functionalized imidazolium | Chloride/Tetrachloropalladate | Potential for further derivatization into carbenes | researchgate.net |

| Diethanolammonium | Methanesulfonate | Used to prepare proton-conducting polymer electrolyte membranes | researchgate.net |

Future Directions and Emerging Research Avenues for 2 Cyanoethyl Methanesulfonate Chemistry

Advancements in Synthetic Methodologies for 2-Cyanoethyl Methanesulfonate (B1217627)

The classical synthesis of 2-Cyanoethyl methanesulfonate typically involves the reaction of 3-hydroxypropionitrile (B137533) with methanesulfonyl chloride in the presence of a base. While effective, current research is geared towards developing more efficient, sustainable, and scalable synthetic routes.

Future advancements are likely to focus on several key areas:

Catalytic Systems: The exploration of novel catalysts to improve reaction rates and yields is a primary objective. This includes the investigation of both homogeneous and heterogeneous catalysts that can be easily recovered and recycled, minimizing waste and production costs. Research into enzyme-catalyzed synthesis could offer highly selective and environmentally benign alternatives.

Flow Chemistry: The transition from batch processing to continuous flow synthesis represents a significant methodological shift. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and scalability. This approach is particularly advantageous for handling potentially hazardous reagents or intermediates.

Alternative Reagents: Researchers are investigating the use of alternative, less hazardous starting materials and reagents. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical production. For instance, developing methods that circumvent the use of highly toxic cyanides would be a major breakthrough.

A comparative analysis of traditional versus emerging synthetic strategies highlights the potential for significant improvements in efficiency and sustainability.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Disadvantages | Emerging Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established protocols. | Potential for thermal runaway, scalability challenges, use of hazardous reagents. | Optimization of reaction conditions. |

| Catalytic Synthesis | Increased reaction rates, higher selectivity, potential for catalyst recycling. | Catalyst cost and stability, potential for product contamination with metal catalysts. | Development of robust, inexpensive, and recyclable catalysts (e.g., biocatalysts, nanocatalysts). |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability and reproducibility. | Higher initial equipment cost, potential for clogging. | Miniaturization of reactors, integration of in-line purification and analysis. |

| Green Chemistry Approaches | Use of safer solvents and reagents, reduced waste generation, improved energy efficiency. | May require significant process redesign, potential for lower initial yields. | Utilizing bio-based starting materials, solvent-free reaction conditions. |

Integration into Novel Chemical Reagents and Reaction Media

The unique bifunctionality of this compound makes it an invaluable building block for the creation of novel chemical reagents. Its ability to act as a cyanoethylating agent under various conditions is being exploited to develop new tools for organic synthesis.

Emerging research in this area includes:

Cyanoethylating Agents with Enhanced Selectivity: Future reagents based on this compound may be designed with tailored steric and electronic properties to achieve higher selectivity in complex molecule synthesis. This could involve the incorporation of directing groups that guide the reagent to a specific site on a substrate.

Functionalized Ionic Liquids: The methanesulfonate group can be incorporated into the structure of ionic liquids, creating novel reaction media with unique solvating properties. These functionalized ionic liquids could act as both the solvent and a catalyst or reagent, streamlining chemical processes.

Chemical Probes for Biological Systems: The reactivity of this compound towards nucleophiles makes it a candidate for the development of chemical probes to study biological processes. smolecule.com By attaching a reporter molecule (e.g., a fluorophore), researchers can track the interactions of the probe with biomolecules like proteins and nucleic acids, providing insights into cellular functions and disease mechanisms. smolecule.com

Application in Materials Science and Advanced Functional Systems

The integration of this compound and its derivatives into materials science is a rapidly expanding field. The introduction of the cyanoethyl group can impart desirable properties to polymers and other materials.

Key areas of future development include:

Polymer Chemistry: this compound can be used as a monomer or a modifying agent in polymer synthesis. The nitrile functional group can enhance properties such as thermal stability, dielectric constant, and chemical resistance. Future research will likely focus on the synthesis of novel copolymers and blends for applications in electronics, aerospace, and high-performance coatings. bldpharm.com

Electrolyte Additives for Batteries: The cyano group is known to improve the performance and stability of electrolytes in lithium-ion batteries. While related compounds are already being investigated, there is potential for this compound itself to be used as an additive to enhance the electrochemical window and cycling stability of batteries. acs.org Research in this area will focus on understanding its interaction with electrode surfaces and its effect on the formation of the solid electrolyte interphase (SEI). acs.org

Functional Surfaces and Membranes: The reactivity of the methanesulfonate group allows for the grafting of the molecule onto various surfaces, creating functionalized materials. These materials could have applications in areas such as selective membranes for separations, anti-fouling coatings, and platforms for sensor development.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Desired Material Property |

|---|---|---|

| Advanced Polymers | Monomer or modifying agent | High thermal stability, increased dielectric constant, chemical resistance. |

| Energy Storage | Electrolyte additive | Improved ionic conductivity, wider electrochemical stability window, stable SEI formation. acs.org |

| Functional Surfaces | Surface grafting agent | Modified surface chemistry, enhanced biocompatibility, specific binding capabilities. |

Computational and Theoretical Studies on this compound Systems

Computational and theoretical chemistry are becoming indispensable tools for predicting the behavior of molecules and guiding experimental research. For this compound, these studies can provide deep insights into its reactivity and potential applications.

Future research directions in this domain are expected to involve:

Reaction Mechanism Elucidation: Detailed computational studies, using methods like Density Functional Theory (DFT), can be employed to map out the potential energy surfaces of reactions involving this compound. This can help in understanding the intricate details of its reaction mechanisms, such as nucleophilic substitution pathways (SN1 vs. SN2), and in predicting the stereochemical outcomes of reactions. glenresearch.com

Design of Novel Catalysts and Reagents: Computational screening can accelerate the discovery of new catalysts for the synthesis of this compound and new reagents derived from it. By calculating key properties, researchers can identify promising candidates for experimental validation, saving time and resources.

Modeling of Material Properties: Theoretical models can be used to predict how the incorporation of this compound will affect the bulk properties of materials. For example, molecular dynamics simulations can provide insights into the morphology and transport properties of polymer electrolytes containing this compound.

Table 3: Key Parameters from Computational Studies

| Property | Value | Significance | Reference |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 67.16 Ų | Predicts drug transport properties. | chemscene.com |

| LogP | -0.12372 | Indicates hydrophilicity/hydrophobicity. | chemscene.com |

| Rotatable Bonds | 3 | Relates to molecular flexibility. | chemscene.com |

| H-Bond Acceptors | 4 | Influences solubility and binding. | chemscene.com |

| H-Bond Donors | 0 | Influences solubility and binding. | chemscene.com |

The synergy between computational predictions and experimental work will be crucial in unlocking the full potential of this compound chemistry in the years to come.

Q & A

Q. What are the recommended safety protocols for handling 2-Cyanoethyl methanesulfonate in laboratory settings?

this compound is a sulfonate ester, a class of compounds known for mutagenic and carcinogenic hazards based on structural analogs like ethyl methanesulfonate (EMS) . Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis or degradation. Avoid prolonged storage, as sulfonate esters can decompose into more hazardous byproducts .

- Waste Disposal: Neutralize residues with alkaline solutions (e.g., 10% sodium hydroxide) to hydrolyze reactive groups before disposal, following institutional guidelines for carcinogens .

Q. How can researchers verify the purity of this compound prior to experimental use?

Purity assessment typically involves:

- Gas Chromatography (GC): Use flame ionization detection (FID) with a DB-5MS column (30 m × 0.25 mm ID) to separate and quantify impurities. Calibrate against certified reference standards .

- NMR Spectroscopy: Analyze H and C spectra to confirm the absence of hydrolyzed byproducts (e.g., methanesulfonic acid or cyanoethanol). Peaks at δ 3.3–3.5 ppm (methanesulfonyl group) and δ 2.8–3.0 ppm (cyanoethyl group) are diagnostic .

Advanced Research Questions

Q. What experimental strategies are effective for studying the mutagenic potential of this compound in mammalian cell lines?

Mutagenicity studies require controlled exposure protocols:

- Dose-Response Design: Treat cells (e.g., CHO-K1 or HepG2) with 0.1–10 mM concentrations for 24–72 hours. Include EMS (0.5–5 mM) as a positive control due to its well-characterized alkylating activity .

- Endpoint Assays:

- Data Interpretation: Normalize mutation frequency to cell viability (via MTT assay) to distinguish genotoxicity from cytotoxicity .

Q. How can researchers address conflicting data on the hydrolytic stability of this compound under varying pH conditions?

Conflicting stability data often arise from differences in experimental conditions:

- Hydrolysis Kinetics: Conduct accelerated degradation studies at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 25–37°C. Monitor degradation via HPLC-UV (λ = 210 nm) with a C18 column .

- Mechanistic Analysis: Use LC-MS to identify hydrolysis products (e.g., methanesulfonic acid and acrylonitrile). The cyanoethyl group’s electron-withdrawing nature may accelerate hydrolysis compared to EMS .

- Statistical Validation: Apply Arrhenius modeling to extrapolate shelf-life under storage conditions, ensuring confidence intervals account for pH-dependent rate variations .

Q. What analytical methods are suitable for detecting trace residues of this compound in complex biological matrices?

- Derivatization GC-MS: Derivatize samples with pentafluorobenzyl bromide to enhance volatility. Use selective ion monitoring (SIM) for m/z 181 (methanesulfonate fragment) and m/z 94 (cyanoethyl group) .

- LC-MS/MS: Employ a hydrophilic interaction liquid chromatography (HILIC) column with tandem mass spectrometry (MRM mode) for quantification in serum or tissue homogenates. Optimize collision energy to minimize matrix interference .

Q. How can researchers design a structure-activity relationship (SAR) study to compare this compound with other sulfonate esters?

- Structural Variables: Include analogs like methyl methanesulfonate (less bulky alkyl group) and isopropyl methanesulfonate (steric hindrance effects).

- Assay Selection:

- Computational Modeling: Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) and predict alkylation hotspots .

Notes on Evidence Usage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.